
2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 6-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzoic acid.
Reduction: 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzyl alcohol.
Substitution: 2-(4-Amino-1H-pyrazol-1-YL)-6-chlorobenzaldehyde (when reacted with an amine).
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-YL)aniline
- 4-Bromo-1H-pyrazole
- 2-(4-Bromo-1H-pyrazol-1-YL)ethanol
Uniqueness
2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of the pyrazole ring and the benzaldehyde moiety also provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H6BrClN2O |
|---|---|
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-6-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |
Clé InChI |
ZGRQATUYXDCFDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



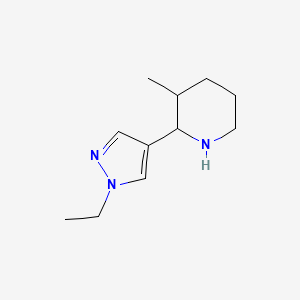
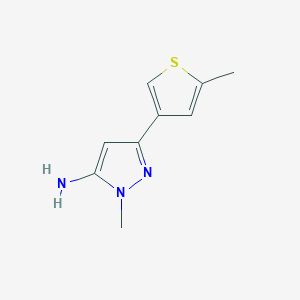
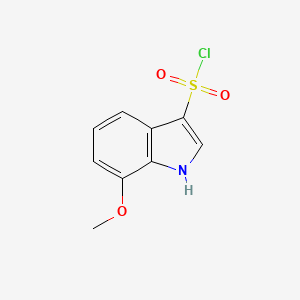
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
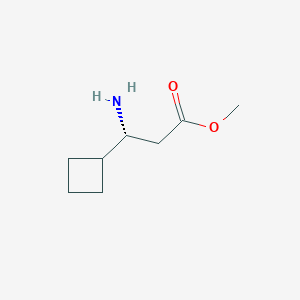

amine](/img/structure/B15272780.png)


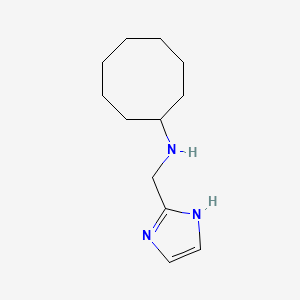
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
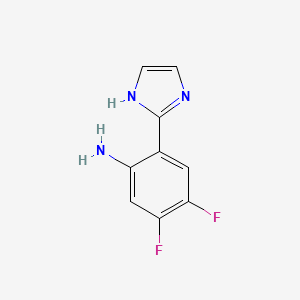
![(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
